An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of H-D-Phg-OtBu
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of H-D-Phg-OtBu
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the molecular structure and stereochemistry of H-D-Phg-OtBu, chemically known as tert-butyl (R)-2-amino-2-phenylacetate. As a chiral building block of significant interest in pharmaceutical synthesis, a thorough understanding of its three-dimensional architecture is paramount for its effective application. This document delineates the structural features, stereochemical integrity, and the analytical methodologies employed for their characterization. We delve into the principles and practical aspects of spectroscopic and crystallographic techniques, offering insights into the causality behind experimental choices. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction: The Significance of H-D-Phg-OtBu
H-D-Phg-OtBu, the tert-butyl ester of D-phenylglycine, is a non-proteinogenic α-amino acid derivative. Phenylglycine and its analogs are crucial components in a variety of bioactive molecules and are instrumental in the synthesis of semisynthetic antibiotics, including certain penicillins and cephalosporins.[1] The stereochemistry at the α-carbon is a critical determinant of the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). The "D" designation, corresponding to the (R) configuration at the α-carbon, is often essential for the desired therapeutic effect.
The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, enhancing the molecule's solubility in organic solvents and facilitating its use in peptide synthesis and other organic transformations.[2] Given its role as a chiral synthon, the unambiguous determination and control of its molecular structure and stereochemical purity are of utmost importance.
Molecular Structure of H-D-Phg-OtBu
The molecular formula of H-D-Phg-OtBu is C₁₂H₁₇NO₂.[3] Its structure consists of a central chiral α-carbon atom bonded to four different substituents: a phenyl group, an amino group, a hydrogen atom, and a tert-butoxycarbonyl group.
Caption: 2D representation of H-D-Phg-OtBu.
The spatial arrangement of these groups around the α-carbon is critical and will be discussed in the stereochemistry section. The phenyl group, being bulky, significantly influences the molecule's conformation.[4] The tert-butyl group, also sterically demanding, restricts the rotational freedom around the ester bond.
Conformational Analysis
The overall three-dimensional shape of H-D-Phg-OtBu is not static but exists as an equilibrium of different conformers. The conformational preferences are dictated by a balance of steric hindrance and intramolecular interactions. Studies on phenylglycine have revealed the presence of multiple stable conformers, stabilized by intramolecular hydrogen bonds between the amino and carbonyl groups, and interactions involving the phenyl ring's π-system.[5] In H-D-Phg-OtBu, the bulky tert-butyl group will further influence the conformational landscape. Computational modeling and spectroscopic techniques like NMR can provide insights into the predominant solution-state conformation.
Stereochemistry of H-D-Phg-OtBu: The (R)-Enantiomer
The defining stereochemical feature of H-D-Phg-OtBu is the chiral center at the α-carbon. The designation "D" in its name refers to its relationship to D-glyceraldehyde. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the α-carbon are prioritized as follows:
-
-NH₂ (highest priority)
-
-COOtBu
-
-C₆H₅
-
-H (lowest priority)
With the hydrogen atom pointing away from the viewer, the sequence from the highest to the lowest priority group (-NH₂ → -COOtBu → -C₆H₅) proceeds in a clockwise direction. Therefore, H-D-Phg-OtBu has the (R)-absolute configuration .
The enantiomeric purity of H-D-Phg-OtBu is a critical quality attribute, as the presence of the (S)-enantiomer can lead to undesirable side effects or reduced efficacy in the final drug product.
Methodologies for Structural and Stereochemical Elucidation
A combination of analytical techniques is employed to confirm the molecular structure and determine the stereochemical integrity of H-D-Phg-OtBu.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides the most unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, and definitively establishes the absolute configuration.
While a specific crystal structure for H-D-Phg-OtBu is not publicly available, studies on related phenylglycine derivatives have been successfully conducted.[6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction (General Workflow)
Caption: General workflow for X-ray crystallography.
Causality in Experimental Choices: The choice of solvent for crystallization is critical and is often determined empirically to obtain high-quality, single crystals suitable for diffraction. The temperature of data collection is typically low (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular connectivity.
Expected ¹H NMR Chemical Shifts: While a published spectrum for H-D-Phg-OtBu is not readily available, the expected chemical shifts can be predicted based on known values for similar structures.[8][9][10]
| Protons | Expected Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~1.4 |
| NH₂ | Variable (broad singlet) |
| α-H | ~4.5 |
| Aromatic H | ~7.2-7.4 |
Expected ¹³C NMR Chemical Shifts: Similarly, the approximate ¹³C NMR chemical shifts can be estimated.[11][12]
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~28 |
| C(CH₃)₃ | ~81 |
| α-C | ~58 |
| Aromatic C | ~127-138 |
| C=O | ~173 |
Determining Enantiomeric Purity using NMR with Chiral Solvating Agents: To determine the enantiomeric purity, a chiral solvating agent (CSA) or a chiral derivatizing agent can be used. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common chiral derivatizing agent.[1] The reaction of H-D-Phg-OtBu with (R)- and (S)-Mosher's acid chlorides would produce diastereomeric amides. These diastereomers have distinct NMR spectra, and the integration of specific signals allows for the quantification of each enantiomer.
Experimental Protocol: Mosher's Amide Analysis (Conceptual)
-
Derivatization: React two separate aliquots of the H-D-Phg-OtBu sample with (R)-Mosher's acid chloride and (S)-Mosher's acid chloride, respectively, to form the corresponding diastereomeric amides.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric products.
-
Spectral Comparison: Compare the chemical shifts of corresponding protons in the two spectra. The differences in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration of the original amine.
-
Quantification: In a spectrum of the derivatized mixture (if a racemic standard is available), the integration of well-resolved signals corresponding to each diastereomer can be used to determine the enantiomeric excess (ee).
Chiroptical Spectroscopy: Probing Chirality with Polarized Light
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for confirming the absolute configuration of chiral molecules in solution.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[13] The resulting CD spectrum is a unique fingerprint of the molecule's stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of chromophores and their chiral environment. For H-D-Phg-OtBu, the phenyl group and the carbonyl group of the ester are the primary chromophores.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions in the molecule.[14][15] VCD provides a more detailed stereochemical fingerprint than electronic CD, with multiple bands corresponding to specific vibrational modes. The absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum predicted from quantum mechanical calculations for a known enantiomer.[16]
Experimental Protocol: VCD Analysis (General)
-
Sample Preparation: Dissolve a known concentration of H-D-Phg-OtBu in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer.
-
Computational Modeling: Perform a conformational search and DFT calculations to predict the VCD spectrum for the (R)-enantiomer of H-D-Phg-OtBu.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the major bands confirms the absolute configuration.
Caption: Workflow for absolute configuration determination using VCD.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample.[17] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of H-D-Phg-OtBu, leading to their separation.
Experimental Protocol: Chiral HPLC (General)
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[18]
-
Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Analysis: Inject the sample of H-D-Phg-OtBu onto the column and monitor the elution profile using a UV detector.
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Synthesis of Enantiomerically Pure H-D-Phg-OtBu
The synthesis of enantiomerically pure H-D-Phg-OtBu is crucial for its use in pharmaceutical applications. Several strategies can be employed:
-
Resolution of a Racemic Mixture: This involves the separation of a racemic mixture of phenylglycine esters using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.[1]
-
Enzymatic Resolution: Enzymes like penicillin G acylase can selectively acylate the L-enantiomer of a racemic phenylglycine ester, allowing for the isolation of the unreacted D-enantiomer.[3]
-
Asymmetric Synthesis: This involves the use of a chiral catalyst or auxiliary to stereoselectively synthesize the desired (R)-enantiomer.[19]
The choice of synthetic route depends on factors such as cost, scalability, and the desired level of enantiomeric purity.
Conclusion
The molecular structure and stereochemistry of H-D-Phg-OtBu are fundamental to its function as a chiral building block in drug development. Its (R)-configuration at the α-carbon is a critical attribute that must be rigorously controlled and verified. This guide has provided an in-depth overview of its structural features and the state-of-the-art analytical techniques used for its characterization. A multi-technique approach, combining X-ray crystallography for solid-state structure, NMR for solution-state structure and purity, chiroptical spectroscopy for absolute configuration, and chiral HPLC for enantiomeric excess, provides a comprehensive and robust characterization of this important molecule. The principles and protocols outlined herein serve as a valuable resource for scientists and researchers, ensuring the quality and efficacy of the pharmaceuticals derived from H-D-Phg-OtBu.
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